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Compound of Interest

Compound Name: (4-Chlorothiophen-2-yl)methanol

Cat. No.: B1530541 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for (4-Chlorothiophen-2-
yl)methanol (CAS No. 233280-30-3). Due to the limited availability of experimentally derived

public data, this document presents a combination of predicted and computed spectral

information alongside standardized experimental protocols for acquiring such data. This guide

is intended to serve as a valuable resource for the characterization and analysis of this

compound in research and development settings.

Compound Overview
(4-Chlorothiophen-2-yl)methanol is a substituted thiophene derivative with the molecular

formula C₅H₅ClOS and a molecular weight of 148.61 g/mol .[1] Its structure consists of a

thiophene ring chlorinated at the 4-position and substituted with a hydroxymethyl group at the

2-position. This combination of a heterocyclic aromatic ring, a halogen, and a primary alcohol

functional group results in a unique spectroscopic fingerprint.

Predicted and Computed Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), typical

Infrared (IR) absorption frequencies, and computed Mass Spectrometry (MS) data for (4-
Chlorothiophen-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Note: The following NMR data are predicted values. Actual experimental values may vary

based on solvent and experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data for (4-Chlorothiophen-2-yl)methanol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.1 s 1H Thiophene H-5

~6.9 s 1H Thiophene H-3

~4.7 s 2H -CH₂OH

~2.5 br s 1H -OH

Table 2: Predicted ¹³C NMR Spectral Data for (4-Chlorothiophen-2-yl)methanol

Chemical Shift (δ) ppm Assignment

~145 Thiophene C-2

~128 Thiophene C-4

~125 Thiophene C-5

~122 Thiophene C-3

~60 -CH₂OH

Infrared (IR) Spectroscopy
Table 3: Typical IR Absorption Bands for (4-Chlorothiophen-2-yl)methanol
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Wavenumber (cm⁻¹) Intensity Assignment

3500-3200 Broad O-H stretch (alcohol)

3150-3050 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

~1500-1400 Medium-Strong C=C stretch (thiophene ring)

~1200-1000 Strong C-O stretch (primary alcohol)

~800-700 Strong C-Cl stretch

Mass Spectrometry (MS)
The following mass spectrometry data is based on computed values for various adducts of (4-
Chlorothiophen-2-yl)methanol.[2]

Table 4: Computed Mass-to-Charge Ratios (m/z) for (4-Chlorothiophen-2-yl)methanol
Adducts

Adduct Computed m/z

[M]⁺ 147.97441

[M+H]⁺ 148.98224

[M+Na]⁺ 170.96418

[M-H]⁻ 146.96768

Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above.

Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (4-Chlorothiophen-2-yl)methanol
in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5

seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5

seconds.

Reference the spectrum to the deuterated solvent peak.

IR Spectroscopy
Sample Preparation:

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and

pressing it into a thin, transparent disk.

Liquid/Solution: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr) or

prepare a solution in a suitable solvent (e.g., CCl₄) and use a liquid cell.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure solvent.

Record the sample spectrum over the range of 4000-400 cm⁻¹.
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The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: The detector records the abundance of each ion, generating a mass

spectrum. For high-resolution mass spectrometry (HRMS), an analyzer with high mass

accuracy (e.g., TOF, Orbitrap) is used to determine the elemental composition.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

(4-Chlorothiophen-2-yl)methanol.
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Caption: Workflow for the spectroscopic characterization of (4-Chlorothiophen-2-yl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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